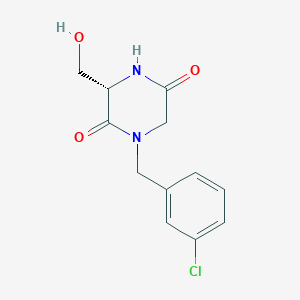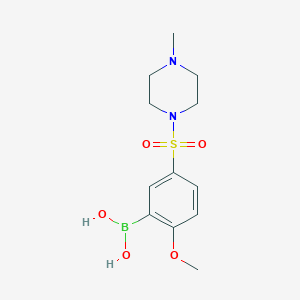
2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride
Übersicht
Beschreibung
2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure and properties, which make it useful in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylene glycol to form 2-(2-ethanesulfonylethoxy)ethanol. This intermediate is then reacted with ethylamine to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethylsulfonyl)ethanol: Similar in structure but lacks the ethylamine group.
Ethanesulfonyl chloride: Used as a precursor in the synthesis of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride.
2-Chloroethanesulfonyl chloride: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its combination of the sulfonyl and ethylamine groups, which provide distinct reactivity and applications compared to its analogs. This uniqueness makes it valuable in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(2-ethylsulfonylethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S.ClH/c1-2-11(8,9)6-5-10-4-3-7;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCMFFRRSNJGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Fluorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531349.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531352.png)


![N,N-diethyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1531356.png)


![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)


![methyl({[1-(oxan-4-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531366.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)

